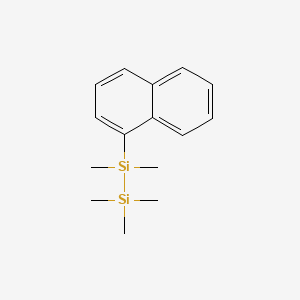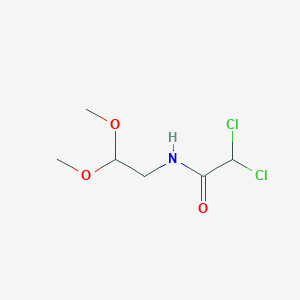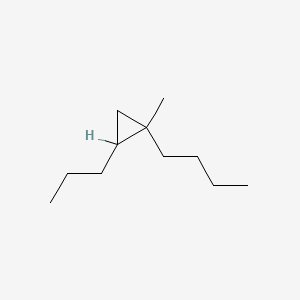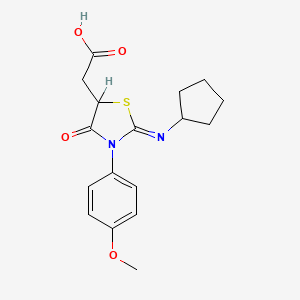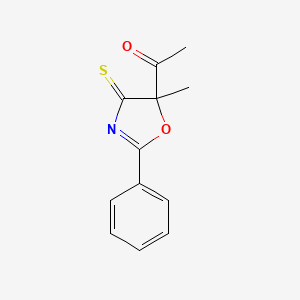
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a heterocyclic compound that features a unique oxazole ring fused with a thioxo group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thioamide with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted oxazole compounds .
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as NF-κB and MAPK, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methyl-2-phenyl-4-oxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone: Similar structure but with an oxo group instead of a thioxo group.
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-thiazol-5-yl)ethanone: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific combination of the oxazole and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
40994-94-3 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
1-(5-methyl-2-phenyl-4-sulfanylidene-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)12(2)11(16)13-10(15-12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
UHVUNNZGAVUMKD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C(=S)N=C(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


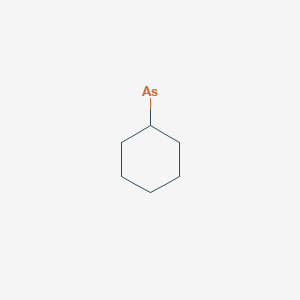
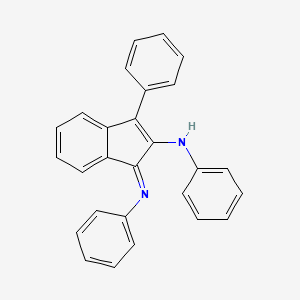

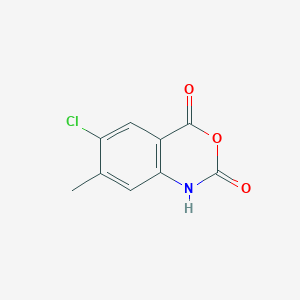
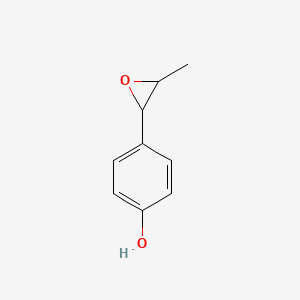


![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
